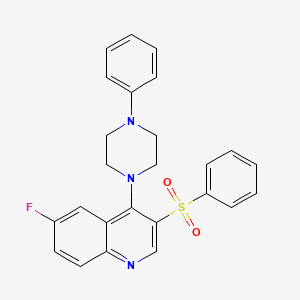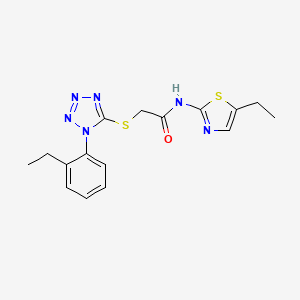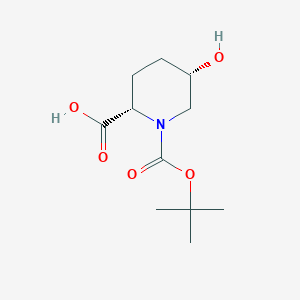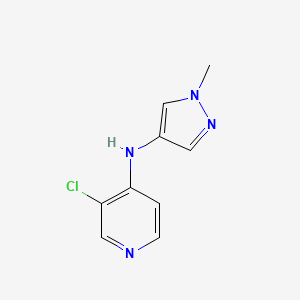
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as FPQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research including neuroscience, oncology, and infectious diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline and its derivatives are synthesized through various chemical processes for potential use in scientific research and pharmaceutical applications. For instance, Patel et al. (2011) developed a series of fluoropiperazinyl s-triazines, related to quinoline structures, demonstrating antimicrobial activities against a range of bacteria and fungi, indicating the compound's utility in developing antibacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2011). Similarly, Chu and Claiborne (1987) described efficient syntheses of fluoro-quinoline carboxylic acid derivatives, showcasing the compound's versatility in chemical synthesis (Chu & Claiborne, 1987).
Pharmacological Activities
Research into the pharmacological activities of fluoroquinolone derivatives, including compounds structurally related to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, has been extensive. These compounds often exhibit potent antimicrobial activities. For example, the study by Patel et al. (2011) revealed that synthesized compounds showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011). Additionally, the work by Wang et al. (2011) on asymmetric hydrogenation of quinolines, including derivatives similar to the compound of interest, provides insight into the preparation of biologically active tetrahydroquinolines, which have applications in antibacterial treatments (Wang et al., 2011).
Antibacterial Agents
The quinoline and fluoroquinolone derivatives, akin to 6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, are frequently explored for their antibacterial properties. The study by Chu, Fernandes, and Pernet (1986) on benzothiazoloquinolone antibacterial agents demonstrated that such compounds have promising antibacterial activities, suggesting the potential use of similar compounds in developing new antibacterial drugs (Chu, Fernandes, & Pernet, 1986).
Enantioselective Synthesis
The research by Wang et al. (2011) into the enantioselective hydrogenation of quinolines provides a foundation for synthesizing enantiomerically pure compounds, which is crucial in drug development for ensuring the effectiveness and safety of pharmaceuticals (Wang et al., 2011).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFKGILKLIOEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2823952.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)
![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)
![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)
